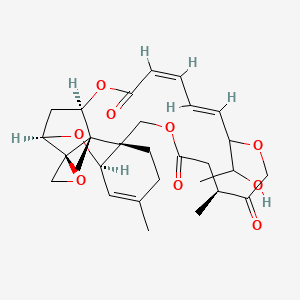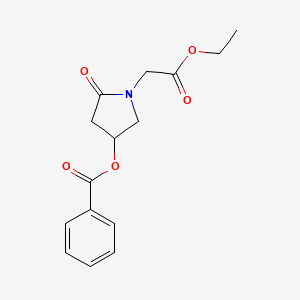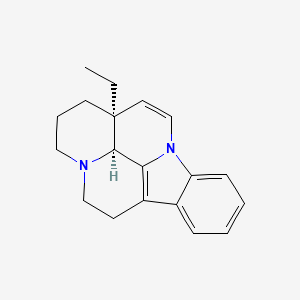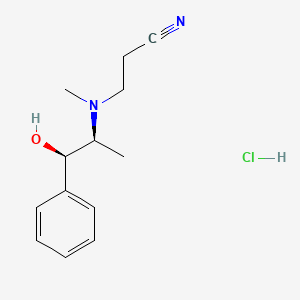
(R(R*,S*))-3-((2-Hydroxy-1-methyl-2-phenylethyl)methylamino)propiononitrile monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride is a chemical compound with a complex structure.
Preparation Methods
The synthesis of [R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride involves multiple steps. The synthetic routes typically include the reaction of specific precursors under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
[R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies related to cellular processes and molecular interactionsIn industry, it can be used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of [R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, [R(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)methylamino]propiononitrile monohydrochloride stands out due to its unique structure and properties. Similar compounds may include other derivatives of 2-hydroxy-1-methyl-2-phenylethyl compounds, each with distinct characteristics and applications .
Properties
CAS No. |
40658-23-9 |
|---|---|
Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylamino]propanenitrile;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-11(15(2)10-6-9-14)13(16)12-7-4-3-5-8-12;/h3-5,7-8,11,13,16H,6,10H2,1-2H3;1H/t11-,13-;/m0./s1 |
InChI Key |
YLGLHYLEACVXHP-JZKFLRDJSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CCC#N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





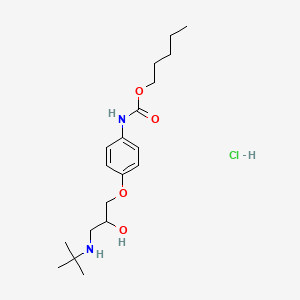
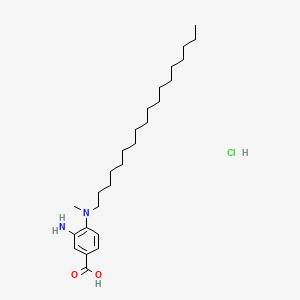
![7-[3,5-Di-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B12712322.png)
